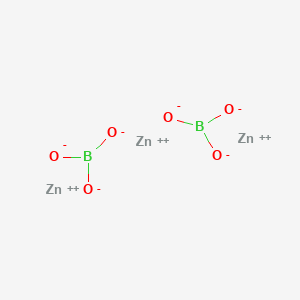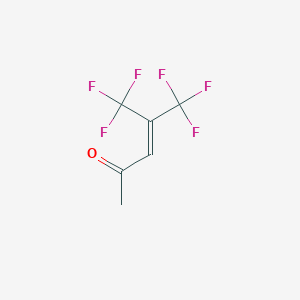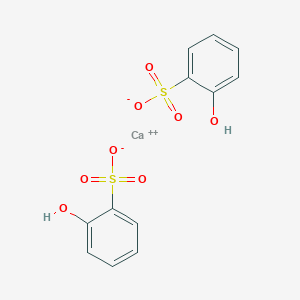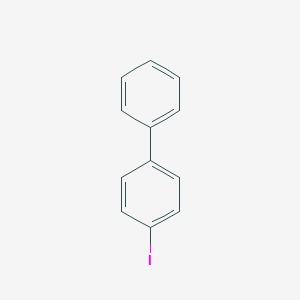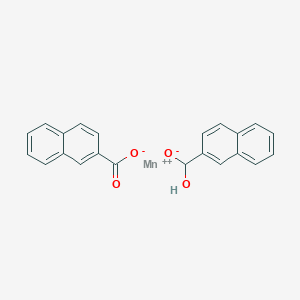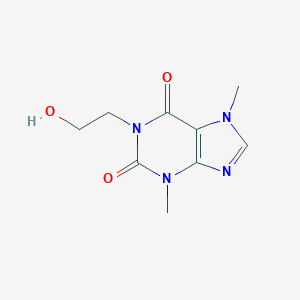
1-(2-Hydroxyethyl)-3,7-dimethylxanthine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxyethyl)-3,7-dimethylxanthine, also known as theophylline, is a naturally occurring compound found in tea leaves, cocoa beans, and coffee beans. Theophylline has been used for decades in the treatment of respiratory diseases, such as asthma and chronic obstructive pulmonary disease (COPD), due to its bronchodilator properties. In recent years, theophylline has gained attention for its potential therapeutic applications in other diseases, such as cancer and neurological disorders.
Mecanismo De Acción
Theophylline acts as a non-selective phosphodiesterase (PDE) inhibitor, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels. This increase in cAMP and cGMP levels leads to bronchodilation, vasodilation, and anti-inflammatory effects. In cancer, 1-(2-Hydroxyethyl)-3,7-dimethylxanthine inhibits PDE activity, leading to an increase in cAMP levels and subsequent activation of protein kinase A (PKA), which regulates cell cycle progression and apoptosis. In neurological disorders, 1-(2-Hydroxyethyl)-3,7-dimethylxanthine has been shown to have neuroprotective effects through the activation of the cAMP/PKA signaling pathway.
Efectos Bioquímicos Y Fisiológicos
Theophylline has several biochemical and physiological effects, including bronchodilation, vasodilation, anti-inflammatory effects, and inhibition of platelet aggregation. In cancer, 1-(2-Hydroxyethyl)-3,7-dimethylxanthine has been shown to inhibit tumor growth and metastasis through the regulation of cell cycle progression, induction of apoptosis, and inhibition of angiogenesis. In neurological disorders, 1-(2-Hydroxyethyl)-3,7-dimethylxanthine has been shown to have neuroprotective effects and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Theophylline has several advantages for lab experiments, including its low cost and availability. However, 1-(2-Hydroxyethyl)-3,7-dimethylxanthine has limitations, including its narrow therapeutic window and potential for toxicity at high doses.
Direcciones Futuras
There are several future directions for the research of 1-(2-Hydroxyethyl)-3,7-dimethylxanthine. In cancer, 1-(2-Hydroxyethyl)-3,7-dimethylxanthine could be further studied for its potential as a combination therapy with other anticancer drugs. In neurological disorders, 1-(2-Hydroxyethyl)-3,7-dimethylxanthine could be studied for its potential as a disease-modifying therapy. Additionally, 1-(2-Hydroxyethyl)-3,7-dimethylxanthine could be studied for its potential therapeutic applications in other diseases, such as cardiovascular diseases and metabolic disorders.
Métodos De Síntesis
Theophylline can be synthesized through several methods, including extraction from natural sources or chemical synthesis. The chemical synthesis of 1-(2-Hydroxyethyl)-3,7-dimethylxanthine involves the reaction of xanthine with ethylene oxide or ethylene chlorohydrin, followed by methylation at the 3 and 7 positions.
Aplicaciones Científicas De Investigación
Theophylline has been extensively studied for its therapeutic potential in various diseases. In cancer, 1-(2-Hydroxyethyl)-3,7-dimethylxanthine has been shown to inhibit the growth and metastasis of cancer cells through multiple mechanisms, including regulation of cell cycle progression, induction of apoptosis, and inhibition of angiogenesis. In neurological disorders, 1-(2-Hydroxyethyl)-3,7-dimethylxanthine has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
1507-14-8 |
|---|---|
Nombre del producto |
1-(2-Hydroxyethyl)-3,7-dimethylxanthine |
Fórmula molecular |
C9H12N4O3 |
Peso molecular |
224.22 g/mol |
Nombre IUPAC |
1-(2-hydroxyethyl)-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C9H12N4O3/c1-11-5-10-7-6(11)8(15)13(3-4-14)9(16)12(7)2/h5,14H,3-4H2,1-2H3 |
Clave InChI |
RXONRYRTUQKSNI-UHFFFAOYSA-N |
SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)CCO |
SMILES canónico |
CN1C=NC2=C1C(=O)N(C(=O)N2C)CCO |
Otros números CAS |
1507-14-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



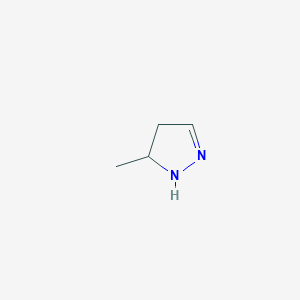

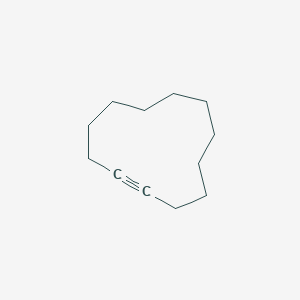
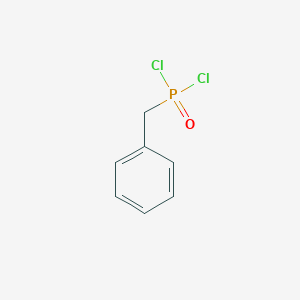
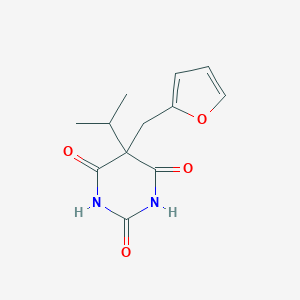
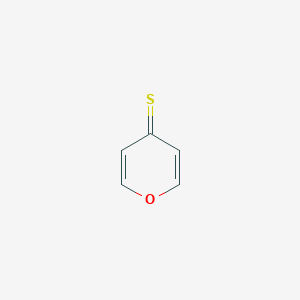
![1-[Hydroxy(phenyl)methyl]cyclohexanol](/img/structure/B74945.png)
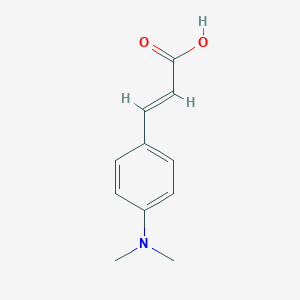
![(2S,3S,9S,10S)-9-Hydroxy-20-methoxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-one](/img/structure/B74950.png)
